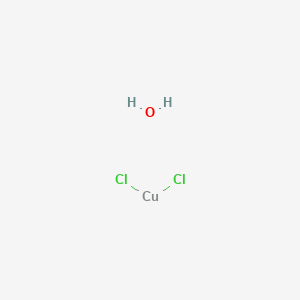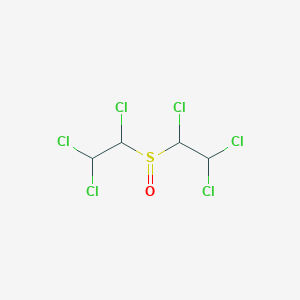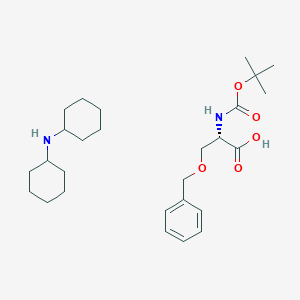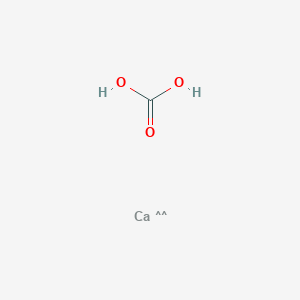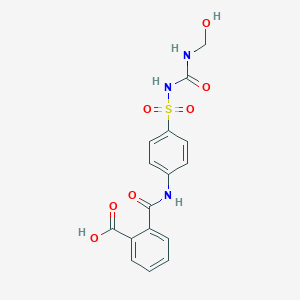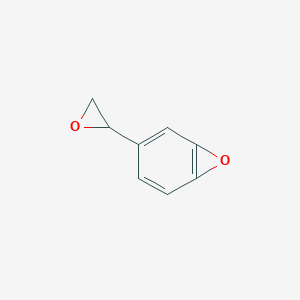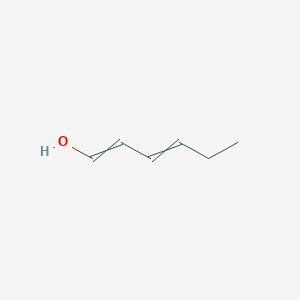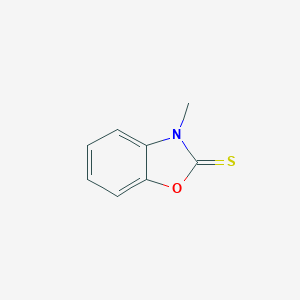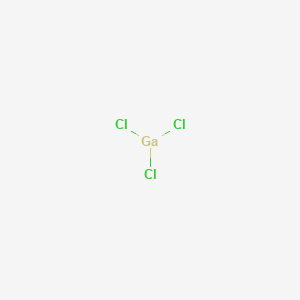
Pentacarbonylchlororhenium(I)
Übersicht
Beschreibung
Pentacarbonylchlororhenium(I) is an organometallic compound with the molecular formula Re(CO)5Cl . It is used in the study of charge-transfer processes . It appears as a white to off-white powder .
Molecular Structure Analysis
The molecular structure of Pentacarbonylchlororhenium(I) is represented by the formula Re(CO)5Cl . This indicates that the molecule consists of one rhenium atom, five carbonyl groups, and one chloride atom.Physical And Chemical Properties Analysis
Pentacarbonylchlororhenium(I) is a white to off-white powder . Its molecular weight is 361.71 .Wissenschaftliche Forschungsanwendungen
Luminescent Properties and X-ray Crystal Structure :
- Pentacarbonylchlororhenium reacts with 2,7-dimethyl-1,8-naphthyridine to form a luminescent complex, which exhibits ligand-centred emission in solution and 3MLCT emission in the solid state. This complex is air-stable but shows ligand lability under certain conditions (Andrews, Laye, & Pope, 2009).
Formation of Tricarbonyl Complexes :
- Pentacarbonylhalogenorhenium(I) complexes form stable octahedral tricarbonyl complexes with 2,2′:6′,2″-terpyridine. These complexes exhibit fluxional behavior in solution, with energy barriers estimated for rotation (Abel et al., 1993).
Organic Light-Emitting Diodes (OLEDs) :
- Neutral rhenium(I) tricarbonyl complexes, including those derived from pentacarbonylchlororhenium(I), have potential in OLEDs due to their phosphorescent emission, excellent thermal stability, and photochemical stability (Zhao et al., 2016).
Biological Applications :
- Luminescent rhenium(I) tricarbonyl polypyridine complexes, derivable from pentacarbonylchlororhenium(I), have been developed for use as cellular imaging reagents, anticancer drugs, and antibacterial agents. These complexes offer diverse photophysical properties and the potential for use in photodynamic therapy (Lee, Leung, & Lo, 2017).
Photophysical Properties in Coordination Chemistry :
- Pentacarbonylchlororhenium(I) is pivotal in forming rhenium(I) tricarbonyl moieties, which are significant in electron transfer, energy transfer, and photodissociation processes. These complexes have applications in CO2 reduction, DNA cleavage, and as biological labels (Coleman, Brennan, Vos, & Pryce, 2008).
Surface Site Probing :
- Rhenium carbonyl complexes, derivable from pentacarbonylchlororhenium(I), have been used to probe surface sites on TiO2. These studies provide insights into surface reactions and the formation of surface-bound rhenium tricarbonyls and tetracarbonyls (Lobo-Lapidus & Gates, 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
carbon monoxide;chlororhenium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5CO.ClH.Re/c5*1-2;;/h;;;;;1H;/q;;;;;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUUAHKBIXPQAP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].Cl[Re] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5ClO5Re | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30161512 | |
| Record name | Pentacarbonylchlororhenium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30161512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentacarbonylchlororhenium | |
CAS RN |
14099-01-5 | |
| Record name | Pentacarbonylchlororhenium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14099-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentacarbonylchlororhenium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30161512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentacarbonylchlororhenium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.484 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(E)-2-(4-bromophenyl)vinyl]benzene-1,3-diol](/img/structure/B88990.png)


